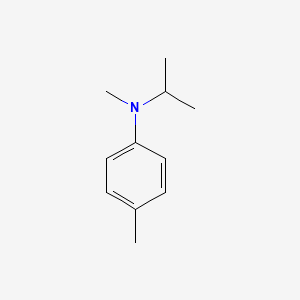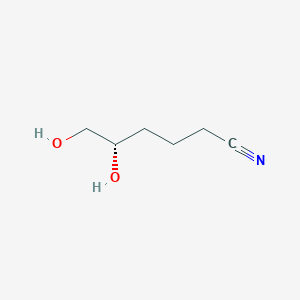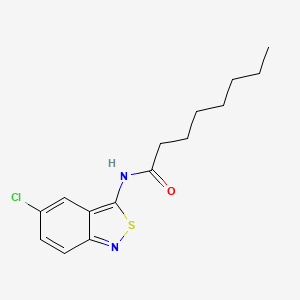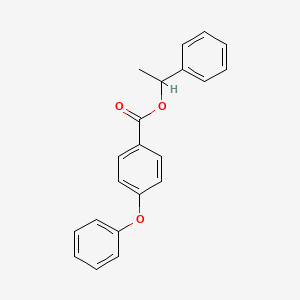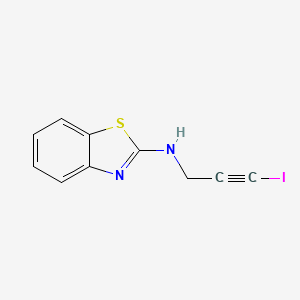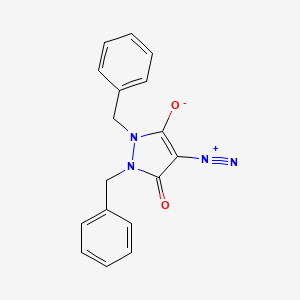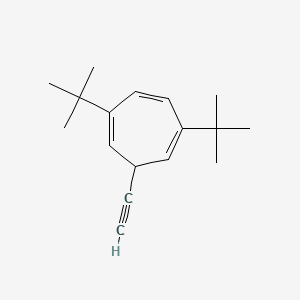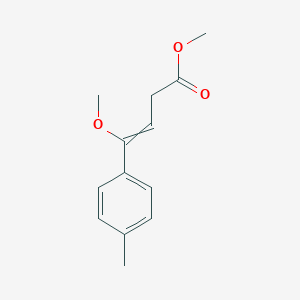
Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate is an organic compound belonging to the class of enoate esters It is characterized by the presence of a methoxy group and a methylphenyl group attached to a but-3-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxy-4-(4-methylphenyl)but-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-4-(4-methylphenyl)but-3-enoic acid.
Reduction: Formation of 4-methoxy-4-(4-methylphenyl)but-3-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate can be compared with other similar compounds, such as:
4-Methoxy-4-(4-methylphenyl)but-3-enoic acid: The carboxylic acid analog.
4-Methoxy-4-(4-methylphenyl)but-3-enol: The alcohol analog.
4-Methoxy-4-(4-methylphenyl)but-3-enone: The ketone analog.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
91266-21-6 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 4-methoxy-4-(4-methylphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)12(15-2)8-9-13(14)16-3/h4-8H,9H2,1-3H3 |
Clave InChI |
MDDDALOOVAWLCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


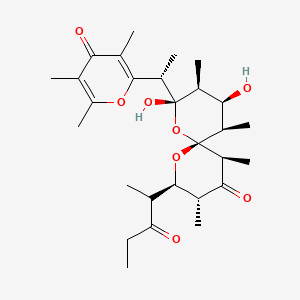
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
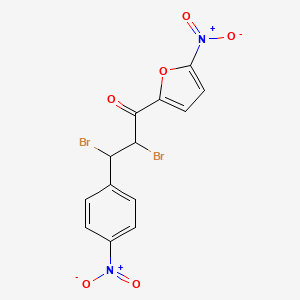
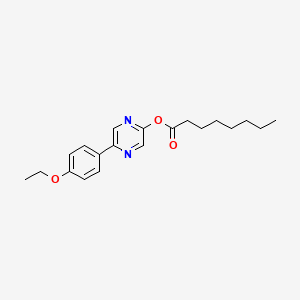
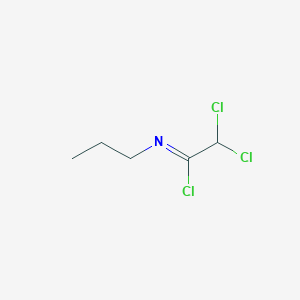
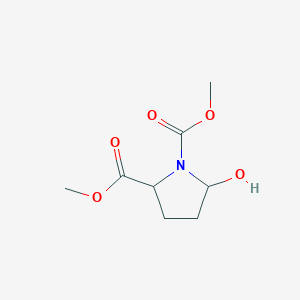
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
